3,5-Bis(trifluoromethyl)aniline is a chemical compound with the molecular formula (CF3)2C6H3NH2. It has a molecular weight of 229.12 . This compound has been used in the synthesis of various other compounds, including N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline and 5,7-bis(trifluoromethyl)aniline .
The synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives has been reported . The synthesis involved the design and antimicrobial studies of 30 novel pyrazole derivatives . An improved and efficient bromination of 3,5-bis(trifluoromethyl)benzene was also developed .
The molecular structure of 3,5-Bis(trifluoromethyl)aniline can be represented by the SMILES string Nc1cc(cc(c1)C(F)(F)F)C(F)(F)F . The InChI key for this compound is CDIDGWDGQGVCIB-UHFFFAOYSA-N .
3,5-Bis(trifluoromethyl)aniline has been used in the synthesis of various compounds. For example, it was used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline . A safe and reliable preparation of the potentially explosive 3,5-bis(trifluoromethyl)phenyl Grignard and 3-trifluoromethylphenyl Grignard reagents, from the precursor bromides, is also described .
The physical and chemical properties of 3,5-Bis(trifluoromethyl)aniline include a refractive index of n20/D 1.434 (lit.), a boiling point of 85 °C/15 mmHg (lit.), and a density of 1.467 g/mL at 25 °C (lit.) .
3,5-Bis(trifluoromethyl)-N-ethylaniline is a chemical compound characterized by the presence of two trifluoromethyl groups at the 3 and 5 positions of a benzene ring, along with an ethyl group attached to the nitrogen atom of the aniline structure. This compound is significant in various fields, particularly in medicinal chemistry and materials science, due to its unique electronic properties imparted by the trifluoromethyl groups.
Source: The compound can be synthesized from commercially available starting materials, such as 3,5-bis(trifluoromethyl)aniline and ethylating agents.
Classification: It falls under the category of trifluoromethylated anilines, which are known for their applications in pharmaceuticals and agrochemicals due to their enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.
The synthesis of 3,5-bis(trifluoromethyl)-N-ethylaniline can be approached through several methods:
The molecular structure of 3,5-bis(trifluoromethyl)-N-ethylaniline can be represented as follows:
The presence of two trifluoromethyl groups significantly influences its electronic properties, making it more lipophilic and affecting its interactions in biological systems.
3,5-Bis(trifluoromethyl)-N-ethylaniline can participate in various chemical reactions:
The mechanism of action for compounds like 3,5-bis(trifluoromethyl)-N-ethylaniline, particularly in biological contexts, often involves:
Data from studies indicate that such modifications can lead to improved efficacy in drug candidates by enhancing their binding affinity and selectivity towards specific receptors.
Relevant data suggest that the compound exhibits unique thermal stability and reactivity profiles due to the influence of trifluoromethyl groups on its electronic structure.
The applications of 3,5-bis(trifluoromethyl)-N-ethylaniline span several scientific fields:
Palladium-catalyzed cross-coupling provides a versatile route for introducing the N-ethyl group into 3,5-bis(trifluoromethyl)aniline scaffolds. Key methodologies include:
Table 1: Pd-Catalyzed N-Ethylation Approaches
| Method | Catalyst System | Temperature | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Reductive Amination | Pd/C, H₂ | 25–50°C | 85–93 | Chemoselectivity |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 80°C | 78 | Avoids over-alkylation |
These methods showcase Pd catalysis as indispensable for efficient N-alkylation while preserving acid-sensitive trifluoromethyl groups [3].
Engineered enzymes enable enantioselective synthesis of chiral intermediates for N-ethylaniline derivatives:
Table 2: Biocatalytic Performance of Engineered SNArases
| Enzyme Variant | kcat/KM (min⁻¹mM⁻¹) | ee (%) | Turnovers | Optimal Leaving Group |
|---|---|---|---|---|
| SNAr1.0 | 0.0030 | ~5 | <100 | Cl |
| SNAr1.3 | 0.48 (Cl); 8.81 (I) | >99 | >4,000 | I |
This biocatalytic route provides unmatched stereocontrol for quaternary stereocenters adjacent to the aniline nitrogen [2].
Solvent-free and catalytic methodologies address waste and energy challenges in trifluoromethylaniline chemistry:
Key green metrics:
While not directly detailed in the sources, Grignard strategies for trifluoromethyl group installation follow two validated pathways:
Critical Considerations:
Microreactor technology revolutionizes high-risk amination steps for 3,5-bis(trifluoromethyl)-N-ethylaniline synthesis:
Table 3: Flow vs. Batch Performance Metrics
| Parameter | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Reaction Time | 4–6 h | 12.8 min | 23× faster |
| Ammonia Excess | 21-fold | 12-fold | 43% less waste |
| Byproduct Formation | 8–12% | 0.5–1.2% | 10× reduction |
| Space-Time Yield | 0.8 g·L⁻¹·h⁻¹ | 18.4 g·L⁻¹·h⁻¹ | 23× higher |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1